2-Heptyl-4,6-dinitrophenol

Description

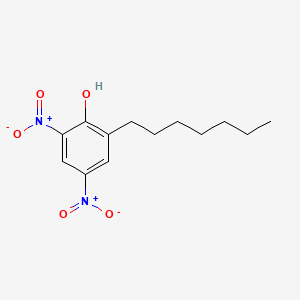

Structure

2D Structure

3D Structure

Properties

CAS No. |

4099-66-5 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-heptyl-4,6-dinitrophenol |

InChI |

InChI=1S/C13H18N2O5/c1-2-3-4-5-6-7-10-8-11(14(17)18)9-12(13(10)16)15(19)20/h8-9,16H,2-7H2,1H3 |

InChI Key |

CWHDBFWZTVSWCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Structural Elucidation and Isomeric Considerations in Research Context

Characterization of 2-Heptyl-4,6-dinitrophenol Stereoisomers and Analogs

The heptyl substituent at the second position of the phenol (B47542) ring introduces the possibility of stereoisomerism, depending on the specific structure of the heptyl group. If the heptyl group is, for instance, a sec-heptyl group (heptan-2-yl), the carbon atom attached to the phenyl ring is a chiral center. This chirality gives rise to a pair of enantiomers, (R)-2-(heptan-2-yl)-4,6-dinitrophenol and (S)-2-(heptan-2-yl)-4,6-dinitrophenol.

The characterization of such stereoisomers typically involves a combination of spectroscopic and crystallographic techniques. While specific experimental data for this compound is not extensively available in public literature, the general approach would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental in confirming the connectivity of the molecule. For stereoisomers, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can help in distinguishing between enantiomers.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present, such as the hydroxyl (-OH) and nitro (-NO2) groups.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, allowing for the absolute configuration of a chiral center to be determined.

Analogs of this compound would involve modifications to the alkyl chain or the aromatic ring. For example, analogs with different alkyl chain lengths or branching patterns, or with alternative substituents on the phenyl ring, would be synthesized to probe structure-activity relationships. The synthesis of such analogs often involves the nitration of the corresponding 2-alkylphenol.

Comparative Structural Analysis with Related Dinitrophenol Compounds

To understand the unique structural features of this compound, it is instructive to compare it with other well-studied dinitrophenol compounds.

| Compound | Alkyl Substituent | Position of Nitro Groups | Key Structural Features |

| 2,4-Dinitrophenol (B41442) | None | 2, 4 | Planar aromatic ring with two nitro groups. The hydroxyl group can form an intramolecular hydrogen bond with the ortho-nitro group. doi.orgnih.gov |

| 2,6-Dinitrophenol | None | 2, 6 | The hydroxyl group is flanked by two nitro groups, leading to strong intramolecular hydrogen bonding. nih.gov |

| Dinoseb (B1670700) (2-sec-Butyl-4,6-dinitrophenol) | sec-Butyl | 2, 4 | Introduction of a chiral center at the benzylic position of the alkyl group. The butyl group adds steric bulk near the hydroxyl group. nist.govwikipedia.org |

| 2-Methyl-4,6-dinitrophenol | Methyl | 2, 4 | A smaller alkyl substituent compared to the heptyl group, resulting in less steric hindrance. chemicalbook.com |

| This compound | Heptyl | 4, 6 | A long, flexible alkyl chain that can adopt various conformations. The presence of two nitro groups significantly influences the acidity of the phenolic proton. |

The key differences in the structures of these compounds lie in the nature and position of the substituents on the phenol ring. In this compound, the nitro groups are at the 4 and 6 positions. This arrangement, similar to 2-methyl-4,6-dinitrophenol, means the hydroxyl group is ortho to one nitro group and para to the other. This positioning allows for intramolecular hydrogen bonding between the hydroxyl group and the nitro group at position 6. The presence of the long heptyl chain at the 2-position introduces significant lipophilicity to the molecule compared to dinitrophenols without such a substituent.

Influence of Alkyl Chain Variations on Molecular Conformation and Reactivity

The length and structure of the alkyl chain at the 2-position have a profound impact on the molecular conformation and reactivity of dinitrophenol compounds.

Molecular Conformation:

Flexibility: The heptyl group in this compound is a flexible chain that can adopt numerous conformations. This conformational flexibility can influence how the molecule interacts with its environment, including its packing in the solid state and its binding to biological macromolecules.

Steric Effects: The alkyl group can sterically hinder the reactivity of the adjacent hydroxyl group. The bulkiness of the heptyl group will influence the accessibility of the phenolic proton and the ortho-nitro group. Theoretical studies on p-alkyl phenols have shown that the alkyl group's rotation and its orientation relative to the hydroxyl group can lead to different stable conformers. researchgate.net

Lipophilicity: A longer alkyl chain significantly increases the lipophilicity (fat-solubility) of the molecule. This property is crucial in determining its solubility in various solvents and its ability to partition into lipid bilayers.

Reactivity:

Acidity: The primary driver of the acidity of the phenolic proton in dinitrophenols is the electron-withdrawing effect of the two nitro groups. The alkyl group, being electron-donating, has a comparatively minor electronic effect on the acidity. However, the steric hindrance provided by the alkyl chain can affect the rate of proton transfer reactions.

Nucleophilic Substitution: The reactivity of the aromatic ring towards nucleophilic substitution is activated by the electron-withdrawing nitro groups. The alkyl group can influence the regioselectivity and rate of such reactions through steric effects. Studies on the reactions of dinitro-aryl thiocarbamates have shown that substituents on the phenyl ring can affect the stability of reaction intermediates. rsc.org

Synthetic Methodologies and Chemical Derivatization Research

Strategies for the Regioselective Synthesis of 2-Heptyl-4,6-dinitrophenol

The regioselective synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure the correct placement of the heptyl and nitro groups on the phenol (B47542) ring. The most common synthetic route involves the initial alkylation of phenol followed by a controlled nitration.

A primary strategy for the introduction of the heptyl group at the ortho position to the hydroxyl group is the Friedel-Crafts alkylation of phenol. This reaction typically employs a heptylating agent, such as 1-heptene or a 1-haloheptane, in the presence of a Lewis acid catalyst. The choice of catalyst and solvent is crucial for achieving high regioselectivity. For instance, using a bulky catalyst can favor ortho-alkylation due to steric hindrance, directing the heptyl group to the 2-position.

Following the successful synthesis of 2-heptylphenol, the next critical step is the regioselective nitration to introduce the two nitro groups at the 4- and 6-positions. This is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or the formation of undesired isomers. The hydroxyl and alkyl groups are ortho-, para-directing, which facilitates the nitration at the desired positions.

An alternative approach involves the direct alkylation of a pre-dinitrated phenol. However, this method is often less favored due to the deactivating effect of the nitro groups, which can make the subsequent alkylation challenging and may require harsher reaction conditions.

| Reaction Step | Reagents and Conditions | Key Considerations for Regioselectivity |

| Ortho-Heptylation | Phenol, 1-heptene, Lewis acid catalyst (e.g., AlCl₃, BF₃) | Choice of catalyst, solvent, and temperature to favor ortho-alkylation. |

| Dinitration | 2-Heptylphenol, HNO₃/H₂SO₄ | Controlled temperature and stoichiometry to ensure dinitration at the 4- and 6-positions. |

Novel Approaches for the Derivatization of the Dinitrophenol Core

The derivatization of the this compound core opens up avenues for modifying its chemical properties. Research in this area primarily focuses on the reactions of the phenolic hydroxyl group, which is the most reactive site for derivatization.

One of the most explored derivatization strategies is the synthesis of ethers and esters. The Williamson ether synthesis, for example, can be employed to introduce a variety of alkyl or aryl groups to the phenolic oxygen. This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification is another common derivatization method. The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding esters. These derivatives can exhibit different solubility and electronic properties compared to the parent phenol.

More novel approaches may involve the use of modern coupling reactions to attach more complex moieties to the dinitrophenol core. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to form carbon-carbon or carbon-heteroatom bonds at the phenolic oxygen, although the electron-withdrawing nature of the nitro groups might influence the reactivity.

| Derivative Type | General Reaction | Typical Reagents |

| Ethers | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) |

| Esters | Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) |

| Carbonates | Reaction with Phosgene Derivatives | Phosgene or triphosgene, Base |

Investigation of Reaction Kinetics and Thermodynamic Parameters in Synthesis

The study of reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound, ensuring high yields and minimizing byproducts. The nitration of 2-heptylphenol is a key step where kinetic and thermodynamic control is critical.

Kinetic studies of the nitration reaction often involve monitoring the concentration of reactants and products over time using techniques such as spectroscopy (UV-Vis or NMR) or chromatography (HPLC). These studies can help in determining the rate law, activation energy, and the effect of catalyst concentration on the reaction rate. For the dinitration of 2-heptylphenol, the reaction is typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nitrating agent.

Thermodynamic investigations provide insights into the feasibility and spontaneity of the reaction. The nitration of phenols is generally an exothermic process, and understanding the enthalpy and entropy changes is crucial for managing the reaction temperature and preventing runaway reactions, which can lead to the formation of undesired byproducts or safety hazards.

| Parameter | Significance in Synthesis | Method of Investigation |

| Reaction Rate | Determines the time required for the reaction to reach completion. | Spectroscopic or chromatographic monitoring of reactant/product concentrations. |

| Activation Energy | Indicates the temperature sensitivity of the reaction rate. | Arrhenius plots derived from temperature-dependent rate constant measurements. |

| Enthalpy of Reaction | Quantifies the heat released or absorbed during the reaction. | Calorimetry. |

| Entropy of Reaction | Measures the change in disorder of the system. | Calculated from thermodynamic data. |

Purity Assessment and Scale-Up Methodologies in Laboratory Synthesis

Ensuring the purity of the synthesized this compound is crucial for its subsequent use. A combination of analytical techniques is employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of the final product and for identifying any isomeric impurities or unreacted starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure and for detecting any structural isomers.

The scale-up of the laboratory synthesis of this compound requires careful consideration of several factors to maintain the yield and purity achieved on a smaller scale. Key considerations include:

Heat Management: The nitration step is highly exothermic, and efficient heat dissipation is critical to control the reaction temperature and prevent side reactions. This may involve the use of jacketed reactors with controlled cooling.

Mixing: Efficient mixing is essential to ensure homogeneous reaction conditions, especially in a larger reaction vessel. The choice of stirrer and stirring speed can significantly impact the reaction outcome.

Reagent Addition: The rate of addition of the nitrating agent needs to be carefully controlled during scale-up to manage the heat evolution and maintain a consistent reaction profile.

Work-up and Purification: The methods for work-up and purification, such as extraction and crystallization, need to be adapted for larger quantities. Recrystallization is a common method for purifying the final product, and the choice of solvent is critical for obtaining high purity crystals.

Mechanistic Investigations of Biological Activity

Uncoupling of Oxidative Phosphorylation: Molecular Basis and Pathways

The defining biological effect of dinitrophenols is the disruption of the crucial link between electron transport and ATP synthesis in mitochondria, a process known as uncoupling oxidative phosphorylation. cdc.govnih.govwikipedia.org This leads to a scenario where energy from substrate oxidation is dissipated primarily as heat rather than being stored in the chemical bonds of ATP. wikipedia.orgcuny.edunih.gov

Dinitrophenols, including 2-Heptyl-4,6-dinitrophenol, act as protonophores, which are lipid-soluble weak acids capable of transporting protons across the inner mitochondrial membrane. wikipedia.orgquora.comdroracle.airesearchgate.net The process involves the protonation of the dinitrophenol molecule on the acidic side of the membrane (the intermembrane space) and its subsequent deprotonation on the more alkaline side (the mitochondrial matrix). quora.com This action creates a shuttle for protons, effectively creating a leak that bypasses the ATP synthase channel. researchgate.netquora.com This transport dissipates the proton motive force—the electrochemical gradient of protons—that is normally established by the electron transport chain. wikipedia.orgdroracle.ai The hydrophobic nature of the heptyl group in this compound enhances its solubility within the lipid bilayer of the mitochondrial membrane, facilitating this proton-shuttling mechanism.

The dissipation of the proton gradient across the inner mitochondrial membrane directly inhibits the synthesis of adenosine triphosphate (ATP). arizona.edu The energy stored in the proton gradient is the driving force for ATP synthase, an enzyme that phosphorylates adenosine diphosphate (ADP) to produce ATP. wikipedia.orgarizona.edu By providing an alternative route for protons to re-enter the mitochondrial matrix, this compound uncouples this process, meaning the flow of electrons continues, but ATP production is severely diminished or halted. nih.govarizona.edu The energy that would have been captured in ATP is instead released as heat. nih.gov Studies on 2,4-dinitrophenol (B41442) derivatives have demonstrated a significant decrease in luminescence from luciferase-based assays, which corresponds to a reduction in ATP levels within cells. nih.gov

By collapsing the proton gradient, uncouplers like this compound remove the back-pressure on the electron transport chain. droracle.ai Normally, a high proton motive force slows down the pumping of protons and thus the rate of electron transport. When the gradient is dissipated, this inhibitory control is lost, leading to an accelerated, uncontrolled rate of electron transport and a corresponding increase in oxygen consumption as the cell attempts to restore the proton gradient. droracle.ainih.gov This increase in metabolic rate occurs without the concomitant production of ATP. cdc.govwikipedia.org

| Parameter | Effect of this compound | Mechanism |

| Proton Gradient | Decreased | Acts as a protonophore, shuttling H+ across the inner mitochondrial membrane. quora.com |

| ATP Synthesis | Inhibited | Dissipation of the proton motive force prevents ATP synthase from functioning. arizona.edu |

| Cellular Respiration (O₂ Consumption) | Increased | Removal of inhibitory feedback on the electron transport chain. droracle.ainih.gov |

| Energy Conversion | Shifted to Heat Production | Energy from the proton gradient is lost as heat instead of being converted to ATP. cuny.edunih.gov |

Enzyme Inhibition Studies

Beyond its primary role as an uncoupler, this compound and related alkyl-dinitrophenols have been identified as inhibitors of specific enzymes involved in cellular respiration.

Electron-Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF-QO) is a membrane-bound iron-sulfur flavoprotein that serves as a crucial link in the electron transport chain. nih.govnih.govwikipedia.org It channels electrons from at least eleven different mitochondrial flavoprotein dehydrogenases involved in fatty acid and amino acid oxidation into the main respiratory chain via the ubiquinone pool. researchgate.net Research has identified that few typical inhibitors of ubiquinone oxidoreductases are effective against ETF-QO. However, specific compounds have been found to inhibit this enzyme, including a close structural analog of this compound named 2-(3-methylpentyl)-4,6-dinitrophenol. nih.govnih.gov This finding indicates that alkyl-dinitrophenols can act as inhibitors of ETF-QO, thereby disrupting the oxidation of fatty acids and some amino acids at a specific enzymatic step. nih.gov

Quinol-Fumarate Reductase (QFR) is a multi-subunit integral membrane protein complex that functions as the terminal electron acceptor in anaerobic respiration in organisms like Escherichia coli. nih.govwikipedia.org It catalyzes the reduction of fumarate to succinate, coupled with the oxidation of a menaquinol. nih.gov Studies have demonstrated that a series of 2-alkyl-4,6-dinitrophenols, a class that includes this compound, are potent competitive inhibitors of QFR. nih.gov

Further crystallographic studies with similar inhibitors have elucidated the mechanism of this inhibition. These inhibitors bind to the quinol-binding site of the enzyme, specifically the site proximal to the fumarate reduction site, termed Q(P). nih.gov By occupying this site, this compound blocks the binding of the native menaquinol substrate, thereby inhibiting enzyme turnover and the entire anaerobic respiratory pathway dependent on it. nih.gov

| Enzyme | Inhibitor Class | Type of Inhibition | Binding Site Interaction |

| Electron-Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF-QO) | 2-Alkyl-4,6-dinitrophenols | Not specified | Interacts with the enzyme, blocking electron transfer to the ubiquinone pool. nih.gov |

| Quinol-Fumarate Reductase (QFR) | 2-Alkyl-4,6-dinitrophenols | Competitive | Blocks the proximal quinone binding site (Q(P)), preventing substrate binding. nih.govnih.gov |

Nitrite Reductase Activity in Plant Tissues

Direct research on the specific effects of this compound (also known as dinoseb) on nitrite reductase activity in plant tissues is limited. However, studies on related dinitrophenol compounds provide insight into potential mechanisms of interaction with nitrogen metabolism.

In the phototrophic bacterium Rhodobacter capsulatus, the related compound 2,4-dinitrophenol (DNP) has been shown to interfere with nitrate (B79036) assimilation. Research indicates that DNP inhibits this process, likely affecting the nitrite reduction step. nih.gov Notably, this inhibition does not appear to target the nitrate reductase enzyme directly, nor the transport of nitrate or nitrite into the cell. nih.gov The interference at the nitrite reduction stage can lead to an accumulation of nitrite, suggesting a downstream disruption of the nitrogen assimilation pathway. nih.gov This finding in a microbial system suggests a potential mechanism whereby dinitrophenolic compounds, including this compound, could perturb nitrogen metabolism in other organisms by affecting processes downstream of nitrate reductase. In plants, nitrate reductase is a primary enzyme in the nitrogen reduction pathway, catalyzing the conversion of nitrate to nitrite, which is then further reduced. frontiersin.org

Molecular Interactions with Biomolecules

Fluorescence quenching studies are a valuable tool for investigating the interactions between small molecules and biomolecules, such as proteins. The intrinsic fluorescence of the amino acid tryptophan can be "quenched" or diminished upon interaction with other molecules, providing data on binding affinities and mechanisms.

Research on various dinitrophenol (DNP) derivatives has demonstrated their capacity to quench the fluorescence of tryptophan. nih.govresearchgate.net This interaction is believed to contribute to their biological activity and toxicity. The mechanism of quenching can occur through both static (formation of a non-fluorescent complex between the quencher and the fluorophore) and dynamic (collisional) processes. researchgate.netnih.gov

The efficiency of quenching is analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. researchgate.netcore.ac.uk Studies on compounds structurally related to this compound, such as 2,4-dinitrophenol (2,4-DNP) and 4,6-dinitro-orthocresol (DNOC), show they are potent quenchers of tryptophan fluorescence, exhibiting high Stern-Volmer constants. nih.gov A study that included various dinitrophenols tested 2-(1-methyl-heptyl)-4,6-dinitrophenyl crotonate (Karathan), a compound with a similar heptyl group, confirming that such structures interact with tryptophan. nih.gov The quenching efficiency is influenced by the specific chemical structure of the dinitrophenol derivative, such as the position of the nitro groups and the nature of other substituents on the phenol (B47542) ring. nih.gov

Table 1: Stern-Volmer Constants for Tryptophan Fluorescence Quenching by Various Dinitrophenol Compounds

Note: This table is illustrative of the relative quenching efficiencies reported in the literature. nih.govresearchgate.net Specific numerical values can vary based on experimental conditions.

This compound (dinoseb) is recognized as an endocrine-disrupting chemical. researchgate.net Its registration as a pesticide was suspended by the U.S. Environmental Protection Agency (EPA) partly due to evidence of endocrine-disrupting effects and birth defects. researchgate.net

Toxicological studies in animals have revealed significant perturbations to the endocrine and reproductive systems following exposure to dinoseb (B1670700). Observed effects indicative of endocrine disruption include:

Male Reproductive Effects : Studies have reported degeneration of the testes, decreased sperm counts, reduced sperm motility, and abnormal sperm morphology. health.state.mn.us

Female Reproductive Effects : Endometrial hyperplasia and atrophy have been observed in animal models. health.state.mn.us

Thyroid Effects : A decrease in thyroid gland weight has been noted in male rats exposed to the compound. health.state.mn.us

Developmental Effects : Dinoseb can cross the placental barrier, leading to embryotoxic and teratogenic effects. wikipedia.org Developmental anomalies such as supernumerary ribs and neural tube defects have been reported in the offspring of exposed animals. health.state.mn.us

These findings demonstrate that this compound can interfere with the normal functioning of the endocrine system, leading to adverse reproductive and developmental outcomes.

The primary biostructural interaction of this compound in eukaryotic cells occurs at the inner mitochondrial membrane. wikipedia.org This interaction is the basis for its mechanism as an uncoupler of oxidative phosphorylation. wikipedia.orgherts.ac.uk

Dinitrophenols are lipophilic (fat-soluble) weak acids. wikipedia.org This chemical property allows the protonated (undissociated) form of this compound to readily pass through the lipid bilayer of the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high due to the action of the electron transport chain, the molecule picks up a proton. It then diffuses across the membrane into the mitochondrial matrix, which has a lower proton concentration (higher pH). Upon entering the alkaline matrix, the molecule releases the proton and becomes a negatively charged anion. This charged form is then driven back toward the more positive intermembrane space by the membrane potential, allowing the cycle to repeat. wikipedia.org

This process creates a "proton shuttle" or "proton leak" across the inner mitochondrial membrane, effectively dissipating the proton-motive force. This gradient is the crucial link between the electron transport chain and ATP synthesis by ATP synthase. By disrupting this gradient, this compound severs this link.

Cellular Respiration and Metabolic Perturbation Mechanisms

The biostructural interaction of this compound with the mitochondrial membrane directly leads to profound perturbations in cellular respiration and metabolism. By uncoupling oxidative phosphorylation, the energy generated from the oxidation of substrates in the electron transport chain is no longer efficiently captured in the form of ATP. Instead, this energy is dissipated primarily as heat. wikipedia.org

This uncoupling has several major metabolic consequences:

Increased Oxygen Consumption : The electron transport chain is no longer inhibited by the back-pressure of the proton gradient. As a result, the rate of electron flow and, consequently, the rate of oxygen consumption increase significantly as the cell attempts to re-establish the proton gradient and meet its energy demands.

Accelerated Metabolism : To fuel the rapidly operating electron transport chain, the cell must increase the rate of substrate oxidation, leading to the rapid breakdown of carbohydrates and fats.

Inefficient ATP Production : Despite the high rates of respiration and fuel consumption, ATP synthesis is highly inefficient because the proton gradient that drives ATP synthase is continuously being dissipated.

In photosynthetic organisms like plants, dinoseb also perturbs metabolism by inhibiting photosynthesis. It disrupts the electron flow from photosystem II, which prevents the formation of the proton gradient across the thylakoid membrane. This inhibition halts the production of both ATP and NADPH, which are essential for converting carbon dioxide into glucose. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Environmental Chemistry and Biotransformation Research

Environmental Occurrence and Distribution Patterns in Research Studies

The potential for environmental presence of 2-Heptyl-4,6-dinitrophenol would be linked to its use, if any, in agricultural or industrial applications. As a reference, the related compound dinocap (B1148560) was used as a fungicide on a variety of crops. Such applications would be the primary route of release into the environment.

Degradation Pathways in Natural Systems

The degradation of this compound in the environment is expected to proceed through both biological and chemical pathways. Insights into these pathways can be drawn from studies on dinocap.

Microbial action is a significant pathway for the degradation of dinitrophenolic compounds. Research has demonstrated that dinocap is subject to microbial degradation in the soil. One study specifically investigated the biodegradation of dinocap using yeast suspensions of Saccharomyces cerevisiae. The study found that yeast suspensions were capable of degrading dinocap in a batch system over a one-week period. researchgate.net This suggests that yeasts can play a role in the bioremediation of environments contaminated with related dinitrophenol-based pesticides. researchgate.net The resistance of yeasts to the toxic effects of dinitrophenols, which can uncouple oxidative phosphorylation, is a key advantage in their use for biodegradation. mdpi.com

The general biodegradation pathway for dinitrophenols can involve the reduction of the nitro groups to amino groups, potentially leading to the formation of aminonitrophenols and diaminophenols.

Photochemical degradation is another important process in the environmental fate of dinitrophenols. Dinocap is reported to be highly sensitive to sunlight and is readily broken down through photolysis. nih.gov This suggests that this compound is also likely susceptible to degradation by sunlight when present on surfaces such as soil or plant foliage.

Chemical transformation, particularly hydrolysis, is also a key degradation pathway. Dinocap, being a crotonate ester, readily undergoes hydrolysis to form its corresponding dinitro-octylphenols (DNOPs). eurl-pesticides.eu This hydrolysis is pH and temperature-sensitive, with degradation being more rapid in alkaline conditions. oup.com It is therefore expected that a primary chemical transformation of 2-Heptyl-4,6-dinitrophenyl crotonate (if it were the parent compound) would be hydrolysis to this compound.

The user's provided outline mentions nitration reactions as a potential transformation process. However, for a compound that is already dinitrated, further nitration in the environment is not a typical degradation pathway. Nitration is more relevant to the formation of dinitrophenols from less substituted precursors in the atmosphere.

Formation and Fate of Environmental Transformation Products

The primary environmental transformation products of dinocap are its corresponding phenols, 2,4-dinitro-6-octylphenol (B12665394) (2,4-DNOP) and 2,6-dinitro-4-octylphenol (B12797242) (2,6-DNOP), formed through the hydrolysis of the crotonate ester. eurl-pesticides.eu Following this analogy, the primary transformation product of a hypothetical 2-heptyl-4,6-dinitrophenyl crotonate would be this compound.

Once formed, these phenolic compounds are subject to further degradation. Metabolism studies of dinocap in animals show that the octyl side chain can be oxidized. epa.gov A similar fate could be expected in the environment, where microbial oxidation of the heptyl side chain of this compound could occur. Further degradation would likely proceed through the breakdown of the aromatic ring.

Sorption and Mobility Studies in Environmental Matrices

The sorption and mobility of a chemical in the environment determine its potential to leach into groundwater or move to other environmental compartments. Studies on dinocap indicate that it is moderately adsorbed to topsoils and is not considered to be mobile. nih.gov This, combined with its low persistence, suggests that it is unlikely to contaminate groundwater. oup.comherts.ac.uk

The sorption of dinitrophenolic herbicides to soil components, such as smectite clays, has been attributed to interactions between the nitro groups and exchangeable cations on the clay surface, as well as van der Waals forces. The degree of sorption can be influenced by soil pH.

Due to a lack of specific experimental data for this compound, a quantitative analysis of its sorption and mobility, including the creation of data tables with sorption coefficients (Kd), is not possible at this time. However, based on the properties of the structurally similar dinocap, this compound is expected to exhibit moderate sorption to soil and limited mobility.

Advanced Analytical Methodologies for Research

Chromatographic and Spectrometric Techniques for Trace Analysis (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the trace analysis of dinitrophenols in complex matrices like biological fluids and environmental samples. nih.govlcms.cz This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry, allowing for accurate quantification at very low levels.

Research on DNP has demonstrated the utility of LC-MS/MS for its determination in blood, urine, gastric content, and even hair. nih.govnih.govovid.com In forensic toxicology, LC-MS/MS has been used to identify and quantify DNP and its phase I and II metabolites, such as 2-amino-4-nitrophenol (B125904) and various glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The method's high sensitivity is crucial, with limits of detection (LOD) reported in the nanogram per milligram (ng/mg) range for hair samples and micrograms per liter (µg/L) range for urine. nih.govresearchgate.net

A typical LC-MS/MS method involves sample extraction, chromatographic separation on a reverse-phase column (like a C18 column), and detection using a triple quadrupole mass spectrometer, often in negative electrospray ionization (ESI) mode. figshare.com The specificity is achieved through Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion and its characteristic product ions.

| Parameter | Value/Condition |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| LC System | Agilent 1260 Infinity |

| Mass Spectrometer | Agilent 6430 Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Negative Polarity |

| Column | Ascentis Express F5 (2.1 x 150 mm, 2.7 µm) |

| Column Temperature | 45°C |

| Mobile Phase A | 0.02 M formic acid in acetonitrile |

| Mobile Phase B | 10 mM ammonium (B1175870) formate/0.02 M formic acid in water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Fragmentor Voltage | 150 V |

| Detection Mode | Dynamic Multiple Reaction Monitoring (MRM) |

This table presents an example of LC-MS/MS parameters used for the analysis of DNP, which would be adaptable for 2-heptyl-4,6-dinitrophenol. figshare.com

Application of Electrochemical Methods in Research (e.g., Extraction-Voltammetric Determination)

Electrochemical methods, particularly differential pulse voltammetry (DPV), offer a highly sensitive and cost-effective alternative for the determination of dinitrophenols. researchgate.netnih.gov These techniques are based on the electrochemical reduction of the nitro groups on the phenol (B47542) ring. electrochemsci.org Research on the analogue 2-methyl-4,6-dinitrophenol (MDNP) has shown that a bismuth bulk electrode (BiBE) can be effectively used for its determination by DPV. researchgate.netdntb.gov.ua

The methodology involves applying a potential ramp and measuring the resulting current, which is proportional to the analyte's concentration. By optimizing parameters such as pH, accumulation potential, and accumulation time, extremely low detection limits can be achieved. researchgate.net For MDNP, linear concentration dependencies have been measured in the micromolar (µmol·L⁻¹) range. researchgate.netdntb.gov.ua Combining these voltammetric techniques with a pre-concentration step, such as solid-phase extraction (SPE), can further enhance sensitivity, allowing for determination at nanomolar (nmol·L⁻¹) levels in samples like drinking water. electrochemsci.orgresearchgate.net

| Parameter | Value/Condition |

| Analyte | 2-Methyl-4,6-dinitrophenol (MDNP) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Bismuth Bulk Electrode (BiBE) |

| Supporting Electrolyte | Britton-Robinson buffer (pH 12.0) |

| Accumulation Potential | -0.7 V |

| Accumulation Time | 30 s |

| Linear Range 1 | 1 to 10 µmol·L⁻¹ |

| Linear Range 2 | 10 to 100 µmol·L⁻¹ |

| Limit of Quantification | 1.5 µmol·L⁻¹ |

This table summarizes the optimized DPV conditions for the determination of the analogue 2-methyl-4,6-dinitrophenol. researchgate.net

Spectroscopic Characterization in Research Settings (e.g., UV-Vis, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the structural elucidation and quantification of dinitrophenols.

UV-Visible (UV-Vis) Spectroscopy : Dinitrophenols exhibit characteristic absorption maxima in the ultraviolet-visible region. For 2,4-dinitrophenol (B41442), spectra typically show strong absorption bands around 260 nm and a second, broader band around 350-360 nm. nih.govresearchgate.net The exact position of these maxima can be influenced by the solvent and the pH of the solution, as the dissociation of the phenolic proton leads to a bathochromic (red) shift in the absorption wavelength. researchgate.net One study noted an absorbance maximum for DNP at 316 nm. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of a dinitrophenol provides a molecular fingerprint, revealing key functional groups. researchgate.net The spectrum of 2,4-dinitrophenol shows characteristic vibrational bands corresponding to the hydroxyl group (O-H stretch, often broad due to hydrogen bonding), aromatic C-H stretching, aromatic ring C=C stretching, and, most distinctly, strong asymmetric and symmetric stretching vibrations for the two nitro groups (NO₂). researchgate.net The strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group is a notable feature in the spectra of compounds like this compound. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | O-H stretching (intramolecular hydrogen-bonded) |

| ~1610 | C=C aromatic ring stretching |

| ~1540 | NO₂ asymmetric stretching |

| ~1350 | NO₂ symmetric stretching |

| ~1150 | C-O stretching |

| ~810 | Out-of-plane O-H bending |

This table shows typical IR absorption bands for the analogue 2,4-dinitrophenol, based on experimental and computational studies. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, 2,4-dinitrophenol (MW ~184 g/mol ) and 2-methyl-4,6-dinitrophenol (MW ~198 g/mol ) show a prominent molecular ion peak. mzcloud.orgnist.gov The fragmentation pattern is complex and provides structural information, often involving the loss of nitro groups (NO₂) and other characteristic fragments. massbank.eu

Crystallographic Studies for Ligand-Protein Interaction Analysis (e.g., with QFR)

While a crystal structure of this compound in complex with its biological target, NAD(P)H:quinone reductase 2 (QR2, also known as QFR), is not available, extensive crystallographic research on QR2 with other inhibitors provides significant insight into its binding mechanism. nih.govnih.gov QR2 is a homodimeric flavoenzyme with a deep active-site cleft where quinone reduction occurs. proteopedia.orgwikipedia.org

X-ray structural studies reveal that the QR2 active site is a large, hydrophobic pocket containing a planar isoalloxazine ring from the FAD cofactor. acs.org Inhibitors and substrates typically bind within this pocket, positioning their planar aromatic portions directly over the FAD ring through π-π stacking interactions. portlandpress.comnih.gov For example, the potent inhibitor resveratrol (B1683913) binds flatly against the FAD ring, with its hydroxyl groups forming hydrogen bonds with surrounding amino acid residues. nih.gov

Based on this established binding mode, this compound is predicted to interact with the QR2 active site in a similar fashion. The dinitrophenyl head of the molecule would engage in π-π stacking with the FAD cofactor's isoalloxazine ring. The phenolic hydroxyl group and the ortho-nitro group could form hydrogen bonds with residues within the active site, anchoring its position. The long, hydrophobic heptyl tail would likely extend into a hydrophobic region of the binding pocket, potentially contributing to binding affinity and specificity. acs.orgnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of dinitrophenol derivatives. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. For nitroaromatic compounds, descriptors such as the energies of HOMO and LUMO have been identified as indicators of toxicity in algae. nih.gov

Furthermore, quantum chemical methods can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack), offering predictions about how the molecule will interact with other chemical species. For 2-Heptyl-4,6-dinitrophenol, these calculations would reveal the influence of the electron-withdrawing nitro groups and the alkyl chain on the reactivity of the phenolic ring and hydroxyl group.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Relevance to this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Influences interactions with biological oxidants. |

| LUMO Energy | Electron-accepting ability | Relates to susceptibility to reduction and toxicity mechanisms. nih.gov |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Charge distribution | Predicts sites for intermolecular interactions and reactions. |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can model its interactions with biological macromolecules, such as proteins or lipid membranes, providing a dynamic view of these complex systems.

These simulations can predict how the compound binds to a specific protein target. For instance, dinitrohalobenzenes are known to interact with and inhibit mammalian thioredoxin reductase by derivatizing cysteine and selenocysteine (B57510) residues. nih.gov An MD simulation could model the approach of this compound to the active site of such an enzyme, revealing the specific amino acid residues involved in the interaction, the stability of the binding, and any conformational changes in the protein that might occur upon binding.

Similarly, MD simulations can investigate how the compound interacts with and permeates cell membranes. semanticscholar.org By creating a computational model of a lipid bilayer, researchers can simulate the process of the dinitrophenol derivative crossing the membrane, calculating parameters like the free energy barrier for permeation. The heptyl chain of this compound would be expected to significantly influence its membrane interactions compared to dinitrophenols with smaller or no alkyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dinitrophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property like toxicity. nih.govjchemlett.com For dinitrophenol derivatives, QSAR models are developed to predict their toxic effects based on a set of calculated molecular descriptors. nih.gov

The process involves compiling a dataset of dinitrophenol derivatives with known activity values. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Physicochemical properties: Log P (octanol-water partition coefficient), which measures hydrophobicity. nih.gov

Electronic properties: HOMO and LUMO energies, dipole moment. nih.gov

Topological descriptors: Indices that describe molecular size, shape, and branching.

Constitutional descriptors: Molecular weight, count of specific atoms or functional groups.

Statistical methods are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. Studies on nitroaromatic compounds have shown that increased hydrophobicity often contributes to increased toxicity. nih.gov Furthermore, chemical ionization can enhance toxicity, as ionized compounds may interact more strongly with biological macromolecules. nih.gov The resulting QSAR models can be used to predict the toxicity of new or untested dinitrophenol derivatives, guiding the design of safer chemicals. researchgate.net

Table 2: Common Descriptors in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Example | Correlation with Toxicity |

|---|---|---|

| Hydrophobicity | Octanol/water partition coefficient (KOW) | Positive correlation often observed. nih.gov |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Used as an indicator of toxicity. nih.gov |

| Electronic | Highest Occupied Molecular Orbital Energy (EHOMO) | Used as an indicator of toxicity. nih.gov |

| Physicochemical | Ionization state | Ionized compounds can show enhanced interaction and toxicity. nih.gov |

Prediction of Environmental Fate Parameters via Computational Models

Computational models are crucial for predicting the environmental fate of chemicals like this compound, assessing their persistence, distribution, and potential for bioaccumulation. nih.gov These models use the chemical structure to estimate key environmental parameters.

Biodegradation: Dinitrophenols are generally not readily biodegradable. nih.gov Predictive models, often based on machine learning algorithms trained on experimental data, can estimate the likelihood and rate of biodegradation. nih.gov The presence of the long alkyl chain and nitro groups on this compound would be key inputs for such models.

Soil Adsorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil adsorption coefficient (Koc). Models predict Koc based on properties like the octanol-water partition coefficient (Kow). The significant hydrophobicity imparted by the heptyl group would suggest a higher potential for soil adsorption.

Bioconcentration: The bioconcentration factor (BCF) indicates the potential for a chemical to accumulate in aquatic organisms. nih.gov Computational models estimate BCF, often from Kow, helping to assess the risk to aquatic ecosystems. nih.gov

Atmospheric Fate: While dinitrophenols are not highly volatile, computational models can estimate their atmospheric lifetime by predicting reaction rates with atmospheric oxidants like hydroxyl radicals. nih.gov For related compounds, reactions with nitrate (B79036) radicals are not considered a significant environmental fate process. nih.gov

These predictive tools allow for an early assessment of the environmental risks associated with a chemical before extensive experimental testing, aligning with principles of green chemistry and regulatory requirements. nih.gov

Comparative Academic Research Perspectives

Comparative Analysis with Other Dinitrophenol Uncouplers

The hallmark of dinitrophenols is their ability to act as uncoupling agents in oxidative phosphorylation. wikipedia.orgnih.gov They function as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. wikipedia.orgdroracle.ai This uncoupling of electron transport from ATP production leads to the dissipation of energy as heat. wikipedia.org

The efficacy of a dinitrophenol as an uncoupler is influenced by the nature of the substituent groups on the phenol (B47542) ring. The lipophilicity of the molecule is a key determinant of its ability to traverse the mitochondrial membrane. It is hypothesized that the addition of an alkyl group, such as the heptyl group in 2-Heptyl-4,6-dinitrophenol, increases the compound's lipid solubility, which could enhance its uncoupling potency compared to the parent compound, 2,4-dinitrophenol (B41442).

Research on related alkyl-dinitrophenols supports this structure-activity relationship. For instance, dinoseb (B1670700), with its sec-butyl group, was developed as a potent herbicide due to its effective disruption of cellular energy metabolism in target organisms. wikipedia.orgresearchgate.net Studies on other dinitrophenol derivatives have also shown that increasing the length of the alkyl chain can lead to a more potent uncoupling effect, up to a certain point where steric hindrance may become a limiting factor.

| Compound | Chemical Formula | Key Substituents | Primary Application/Notability | Relative Uncoupling Potency (Hypothesized/Observed) |

|---|---|---|---|---|

| 2,4-Dinitrophenol (DNP) | C6H4N2O5 | -NO2 at positions 2 and 4 | Formerly used as a weight-loss drug, industrial chemical wikipedia.org | Baseline |

| Dinoseb | C10H12N2O5 | -NO2 at positions 4 and 6, -sec-butyl at position 2 | Herbicide (banned in many countries due to toxicity) wikipedia.org | Higher than DNP due to increased lipophilicity |

| This compound | C13H18N2O5 | -NO2 at positions 4 and 6, -heptyl at position 2 | Limited research, likely herbicidal properties | Potentially higher than Dinoseb due to a longer alkyl chain |

Broader Implications for Understanding the Dinitrophenol Class of Compounds

The study of this compound and its analogues has several broader implications for the dinitrophenol class of compounds:

Structure-Activity Relationships: Comparative analyses of different alkyl-substituted dinitrophenols contribute to a deeper understanding of how molecular structure, particularly lipophilicity and steric factors, influences their biological activity as uncouplers. This knowledge is crucial for predicting the potency and potential toxicity of other related compounds.

Toxicology and Environmental Science: Many dinitrophenols, including dinoseb, were widely used as pesticides and have been identified as environmental contaminants. wikipedia.orgnih.gov Understanding the mechanisms of action of compounds like this compound is vital for assessing their environmental impact and developing remediation strategies. The high toxicity associated with this class of compounds underscores the need for careful regulation and handling. researchgate.net

Potential Therapeutic Applications: Despite their toxicity, there is renewed interest in the therapeutic potential of controlled mitochondrial uncoupling for treating metabolic disorders such as obesity and non-alcoholic fatty liver disease. wikipedia.org Research into the specific effects of different dinitrophenol derivatives could pave the way for the development of new therapeutic agents with a more favorable safety profile. The goal is to harness the energy-expending effects of uncoupling while minimizing the risk of hyperthermia and other adverse effects. nih.gov

Future Research Avenues and Interdisciplinary Perspectives

Unexplored Mechanistic Pathways and Target Identification

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation. However, the influence of the 2-heptyl substitution on the molecule's interaction with specific cellular components is an area that warrants deeper investigation. The lipophilicity conferred by the heptyl group may lead to preferential accumulation in lipid-rich tissues and alter its interaction with mitochondrial membrane proteins compared to its non-alkylated counterparts.

Future research should aim to identify specific molecular targets beyond the general disruption of the proton gradient. A closely related compound, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), has been shown to cause a range of adverse effects, including developmental toxicity. scispace.comnih.gov Studies on dinoseb suggest that its toxicity is enhanced at higher ambient temperatures, indicating a complex interplay between the chemical's effects and physiological stress. scispace.com Investigating whether 2-Heptyl-4,6-dinitrophenol exhibits similar temperature-dependent toxicity would be a valuable avenue of research.

Furthermore, the potential for this compound to induce cellular stress responses, such as the activation of antioxidant pathways or the unfolded protein response, remains to be explored. Identifying the specific proteins and signaling cascades that are modulated by this compound will provide a more comprehensive understanding of its toxicodynamics.

Table 1: Potential Research Areas for Unexplored Mechanistic Pathways of this compound

| Research Area | Rationale | Potential Methodologies |

|---|---|---|

| Subcellular Distribution | The heptyl group may influence localization within the cell, impacting which organelles are most affected. | Confocal microscopy with fluorescently tagged analogues, subcellular fractionation followed by mass spectrometry. |

| Mitochondrial Proteomics | To identify specific mitochondrial proteins that interact with this compound. | Affinity chromatography with a this compound-based probe followed by proteomic analysis. |

| Temperature-Dependent Toxicity | To determine if the heptyl substitution alters the hyperthermic effects seen with other dinitrophenols. | In vitro and in vivo studies at varying temperatures, measuring metabolic rate and markers of cellular stress. |

| Activation of Stress Response Pathways | To understand the cellular coping mechanisms in response to exposure. | Western blotting for key stress response proteins (e.g., Nrf2, HSPs), reporter gene assays. |

Development of Novel Analytical Techniques for Environmental Monitoring Research

The detection and quantification of this compound in environmental matrices are crucial for assessing its prevalence and potential for exposure. While standard chromatographic methods can be employed, there is a need for more sensitive, rapid, and field-deployable analytical techniques.

Future research should focus on the development of biosensors and nanosensors for the real-time monitoring of this compound in water and soil. These could be based on enzymatic inhibition, antibody-antigen interactions, or the unique optical properties of nanomaterials that change upon binding to the analyte.

Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can be utilized to identify novel degradation products and metabolites of this compound in the environment. This will provide a more complete picture of its environmental fate and persistence.

Table 2: Emerging Analytical Techniques for Environmental Monitoring of this compound

| Technique | Principle | Potential Advantages |

|---|---|---|

| Electrochemical Biosensors | Immobilized enzymes (e.g., laccase, peroxidase) that produce a measurable electrical signal upon interaction with the compound. | High sensitivity, portability, and potential for real-time analysis. |

| Surface Plasmon Resonance (SPR) Sensors | Immobilized antibodies specific to this compound on a sensor chip to detect binding events. | Label-free detection, high specificity, and real-time monitoring. |

| Colorimetric Nanosensors | Gold or silver nanoparticles that change color upon aggregation induced by the analyte. | Simple, cost-effective, and suitable for on-site screening. |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Provides accurate mass measurements for the identification of unknown metabolites and degradation products. | High sensitivity and specificity, enabling comprehensive environmental fate studies. |

Integration of Omics Technologies in Mechanistic Research

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-biology approach to understanding the mechanistic basis of toxicity. These technologies can provide an unbiased and comprehensive view of the molecular changes that occur in an organism upon exposure to this compound.

Transcriptomics (RNA-Seq): Can identify changes in gene expression patterns in response to exposure, revealing the cellular pathways that are most affected.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression. A study on Daphnia pulex exposed to heavy metals demonstrated significant changes in their proteome, highlighting proteins involved in cellular stress and metabolism. mdpi.com

Metabolomics: Can identify changes in the levels of endogenous metabolites, providing a snapshot of the metabolic state of the organism and revealing disruptions in key biochemical pathways.

Toxicogenomics: Integrates data from these different "omics" platforms to build predictive models of toxicity and to identify biomarkers of exposure and effect.

By applying these technologies, researchers can move beyond the known effect of uncoupling oxidative phosphorylation to uncover novel mechanisms of toxicity and to identify sensitive biomarkers that can be used for early detection of adverse effects.

Advancements in Sustainable Synthesis and Bioremediation Strategies

The development of greener and more sustainable methods for the synthesis of this compound and its remediation from contaminated environments is a critical area for future research.

Sustainable Synthesis: Traditional methods for the synthesis of dinitrophenols often involve harsh reaction conditions and the use of hazardous reagents. reddit.comgoogle.comgoogle.com Future research should explore more environmentally friendly synthetic routes, such as biocatalytic processes using engineered enzymes or the use of greener solvents and catalysts. The direct C-H functionalization of phenols is an emerging area that could lead to more atom-economical and sustainable synthetic methods.

Bioremediation: Bioremediation offers a promising and cost-effective approach for the cleanup of sites contaminated with this compound. Research on the bioremediation of the related compound dinoseb has shown that it can be degraded by various microorganisms under both aerobic and anaerobic conditions. nih.govasm.orgnih.govcanada.caresearchgate.netnih.gov

Future research should focus on:

Isolation and characterization of novel microbial strains with the ability to degrade this compound.

Elucidation of the metabolic pathways involved in its degradation to ensure complete mineralization and to avoid the formation of toxic intermediates.

Development of bioaugmentation and biostimulation strategies to enhance the efficiency of bioremediation in the field. This could involve the addition of specific nutrients or the introduction of pre-acclimated microbial consortia to contaminated soils. nih.govasm.orgresearchgate.net

Investigating the use of enzymatic treatments , using isolated enzymes such as laccases or peroxidases, for the remediation of contaminated water. kent.ac.uk

Table 3: Microbial Genera with Potential for Bioremediation of Alkylated Dinitrophenols

| Microbial Genus | Degradation Conditions | Reference |

|---|---|---|

| Pseudomonas | Aerobic | canada.ca |

| Azotobacter | Aerobic | canada.ca |

By pursuing these future research avenues, the scientific community can gain a more complete understanding of the risks posed by this compound and develop effective strategies to mitigate its impact on human health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.